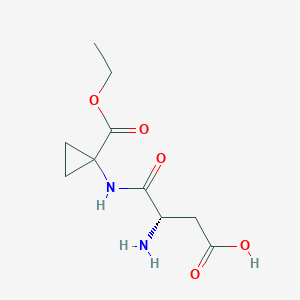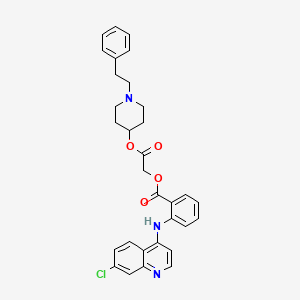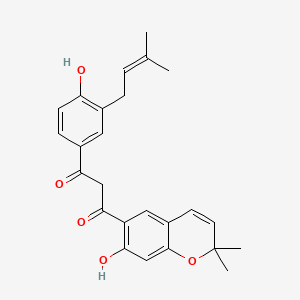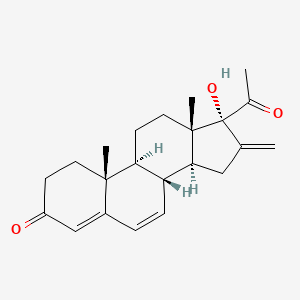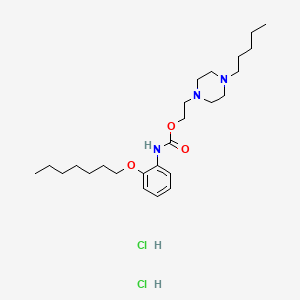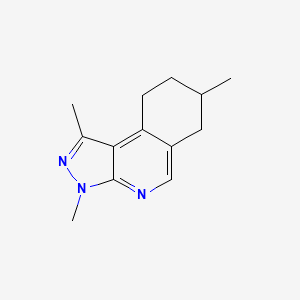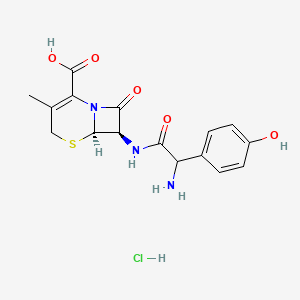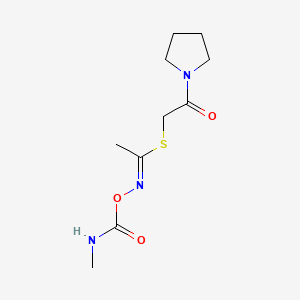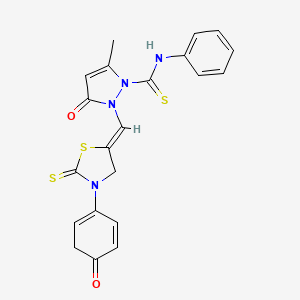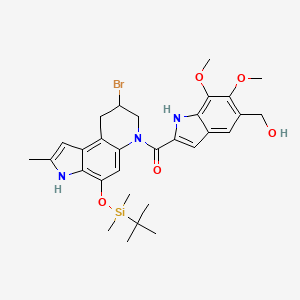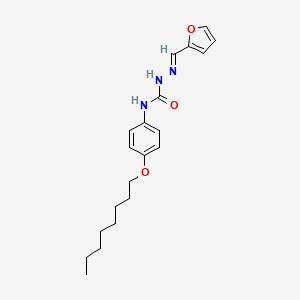
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in organic synthesis, agrochemistry, and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the desired semicarbazide .
Industrial Production Methods
Industrial production of semicarbazides typically involves the use of N-substituted carbamoyl chlorides, which are derived from phosgene or triphosgene. These reagents are effective but pose handling challenges due to their toxicity. Alternatively, ethyl, phenyl, or p-nitrophenyl carbamates synthesized from corresponding carbonates or chloroformates provide a safer and more convenient approach .
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: A simpler analog without the furfurylidene and p-octyloxyphenyl groups.
Semicarbazone: A related compound with a different functional group.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness
The presence of the furfurylidene and p-octyloxyphenyl groups enhances its reactivity and biological activity compared to simpler semicarbazides .
Properties
CAS No. |
119034-05-8 |
|---|---|
Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-octoxyphenyl)urea |
InChI |
InChI=1S/C20H27N3O3/c1-2-3-4-5-6-7-14-25-18-12-10-17(11-13-18)22-20(24)23-21-16-19-9-8-15-26-19/h8-13,15-16H,2-7,14H2,1H3,(H2,22,23,24)/b21-16+ |
InChI Key |
FSJMAPZHHWWEOY-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


